Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a 4-chlorophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst. This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can then be further reacted with various hydrazines to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group and has been studied for its antiviral activity.
2-(5-Chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide: Another compound with a chlorophenyl group, known for its antioxidant properties.
Uniqueness
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester group, a 4-chlorophenyl group, and a methyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)16(15-12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGILULYYHRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384776 | |
Record name | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126067-52-5 | |
Record name | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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